molecular formula C22H20ClN3O4S B285806 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline

7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline

Cat. No. B285806
M. Wt: 457.9 g/mol
InChI Key: MIAIBXYLLZJMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the family of quinoline derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cholinesterase, which could lead to the observed biological activities.
Biochemical and physiological effects:
Studies have shown that 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. In addition, it has been reported to have potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline in lab experiments include its potential therapeutic properties, its ability to inhibit the activity of certain enzymes, and its relatively straightforward synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline. These include further studies to fully understand its mechanism of action, as well as investigations into its potential as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. In addition, the compound's potential as a cholinesterase inhibitor could be further explored for the treatment of Alzheimer's disease. Finally, the synthesis of analogs of this compound could be investigated to improve its therapeutic properties.

Synthesis Methods

The synthesis of 7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline has been reported in the literature. The synthesis involves the reaction of 7-chloro-8-hydroxyquinoline with 4-methylphenylhydrazine, followed by the reaction with methylsulfonyl chloride and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrazinone. The final step involves the reaction with 1,2-benzenediol to yield the target compound.

Scientific Research Applications

7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In addition, it has been reported to have potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.

properties

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

7-chloro-8-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline

InChI

InChI=1S/C22H20ClN3O4S/c1-13-3-5-14(6-4-13)18-11-19(26(25-18)31(2,27)28)16-9-15-10-20-21(30-8-7-29-20)12-17(15)24-22(16)23/h3-6,9-10,12,19H,7-8,11H2,1-2H3

InChI Key

MIAIBXYLLZJMLN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)S(=O)(=O)C

Origin of Product

United States

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